Diethyl (1-cyanocyclohexyl)propanedioate
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Description
Synthesis Analysis
The synthesis of diethyl propanedioate, also known as diethyl malonate, involves the transformation of its enolate using sodium ethoxide as a base . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property allows the formation of an enolate anion, which can then be alkylated in the alpha position through an SN2 reaction with alkyl halides .Molecular Structure Analysis
The molecular structure of diethyl (1-cyanocyclohexyl)propanedioate consists of a cyclohexyl group attached to a nitrile group and a propanedioate group. The propanedioate group is an ester derived from propanedioic acid, also known as malonic acid .Chemical Reactions Analysis
The chemical reactions involving diethyl propanedioate are primarily based on its ability to form an enolate anion, which can then undergo alkylation . This property is due to the presence of relatively acidic α-hydrogens, which can be deprotonated to form the enolate .Mechanism of Action
properties
IUPAC Name |
diethyl 2-(1-cyanocyclohexyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-18-12(16)11(13(17)19-4-2)14(10-15)8-6-5-7-9-14/h11H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLJKLQQYFQSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C1(CCCCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448158 |
Source
|
Record name | Diethyl (1-cyanocyclohexyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (1-cyanocyclohexyl)propanedioate | |
CAS RN |
128262-20-4 |
Source
|
Record name | Diethyl (1-cyanocyclohexyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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